

# 4-Bromo-2-iodobenzonitrile molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Bromo-2-iodobenzonitrile**

Cat. No.: **B1529168**

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An In-depth Technical Guide to **4-Bromo-2-iodobenzonitrile**: A Keystone Intermediate in Modern Synthesis

## Executive Summary

**4-Bromo-2-iodobenzonitrile** is a strategically-functionalized aromatic compound that has emerged as a highly valuable building block for researchers in medicinal chemistry, drug development, and materials science. Its unique trifunctional nature, featuring a nitrile group alongside differentially reactive bromo and iodo substituents, permits a wide range of selective chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic pathway, its distinct chemical reactivity, and its applications as a pivotal intermediate in the construction of complex molecular architectures.

## Introduction: The Strategic Value of Polysubstituted Intermediates

In the quest for novel therapeutics and advanced materials, the efficiency of a synthetic route is paramount. Success often hinges on the availability of versatile chemical building blocks that allow for the controlled and sequential introduction of molecular complexity. **4-Bromo-2-iodobenzonitrile** serves as a prime example of such an intermediate. The presence of three distinct functional groups—a nitrile, a bromine atom, and an iodine atom—on a central benzene ring provides chemists with a powerful toolkit. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in metal-catalyzed cross-coupling reactions, is

the cornerstone of its utility, enabling site-selective functionalization that is crucial for building sophisticated molecular frameworks.[\[1\]](#)[\[2\]](#) This guide aims to serve as a technical resource for scientists leveraging this compound in their research endeavors.

## Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical identity is fundamental to its application in research and development. The key properties of **4-Bromo-2-iodobenzonitrile** are summarized below.

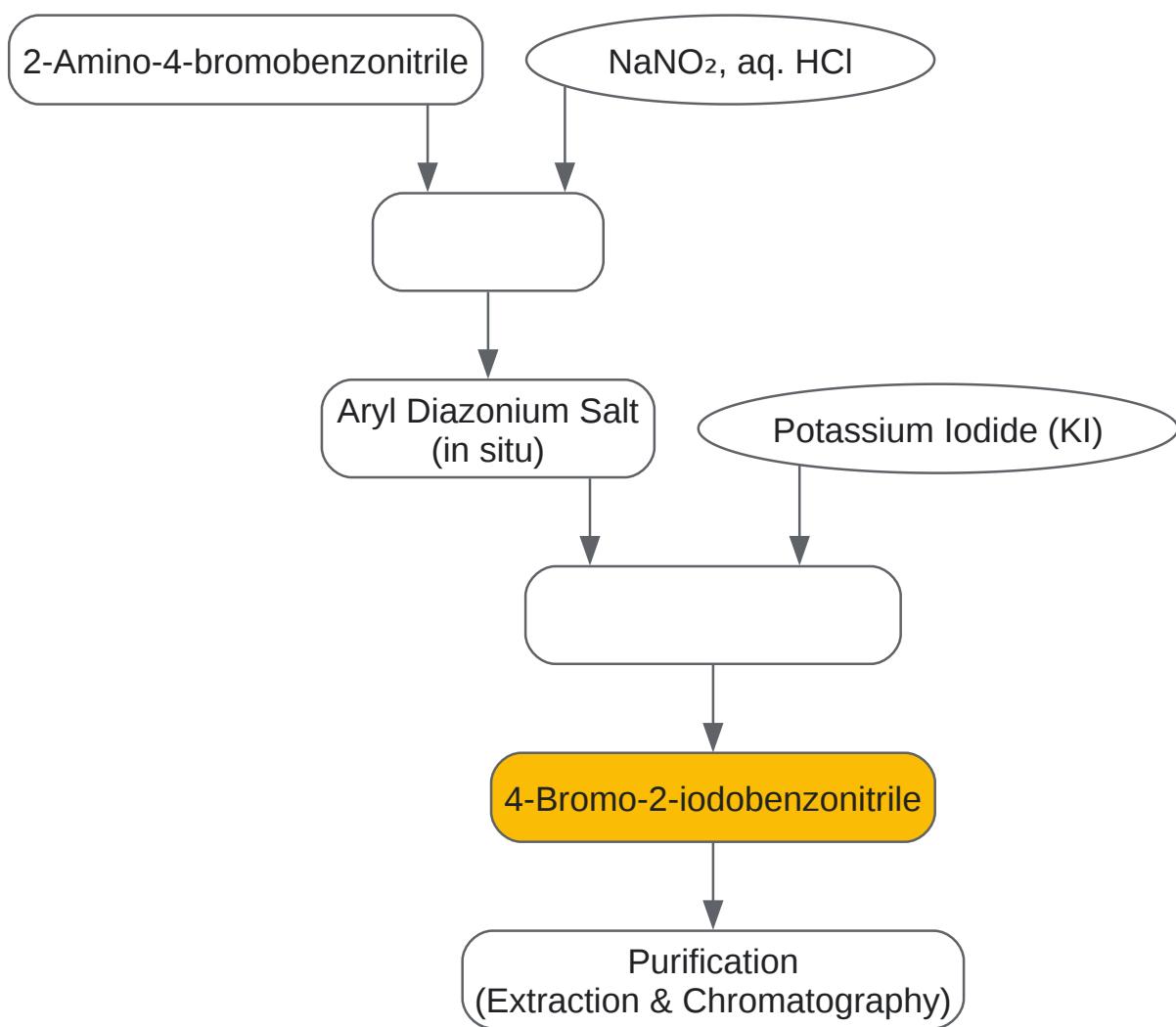
Property	Value	Source(s)
IUPAC Name	4-bromo-2-iodobenzonitrile	PubChem <a href="#">[3]</a>
CAS Number	944276-67-9	A2B Chem, Matrix Scientific <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrIN	PubChem, Biosynth <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	307.91 g/mol	PubChem, A2B Chem <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Off-white to yellow solid	ChemicalBook <a href="#">[7]</a>
Melting Point	128-129 °C	ChemicalBook <a href="#">[7]</a>
Boiling Point	323.8 ± 32.0 °C (Predicted)	ChemicalBook <a href="#">[7]</a>
Density	2.31 ± 0.1 g/cm <sup>3</sup> (Predicted)	ChemicalBook <a href="#">[7]</a>
SMILES	C1=CC(=C(C=C1Br)I)C#N	PubChem, Biosynth <a href="#">[3]</a> <a href="#">[6]</a>
Storage Conditions	2-8°C, protect from light	ChemicalBook <a href="#">[7]</a>

## Synthesis and Purification Pathway

While specific proprietary syntheses may vary, a common and logical approach to preparing **4-Bromo-2-iodobenzonitrile** involves a Sandmeyer-type reaction, a cornerstone transformation in aromatic chemistry. This method is effective for converting an aryl amine into a diverse range of functional groups, including halogens. A plausible synthetic route would begin with the commercially available 2-Amino-4-bromobenzonitrile.

The workflow involves two primary stages:

- **Diazotization:** The primary aromatic amine is treated with a nitrous acid source (typically generated *in situ* from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.
- **Iodide Displacement (Sandmeyer Reaction):** The diazonium salt solution is then introduced to a solution containing an iodide salt, such as potassium iodide or copper(I) iodide, which displaces the diazonium group to install the iodine atom onto the aromatic ring.



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Caption: Proposed synthetic workflow for **4-Bromo-2-iodobenzonitrile** via a Sandmeyer reaction.

## Representative Purification Protocol

Following the reaction, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), and concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the final, high-purity compound.[8]

## Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for verifying the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

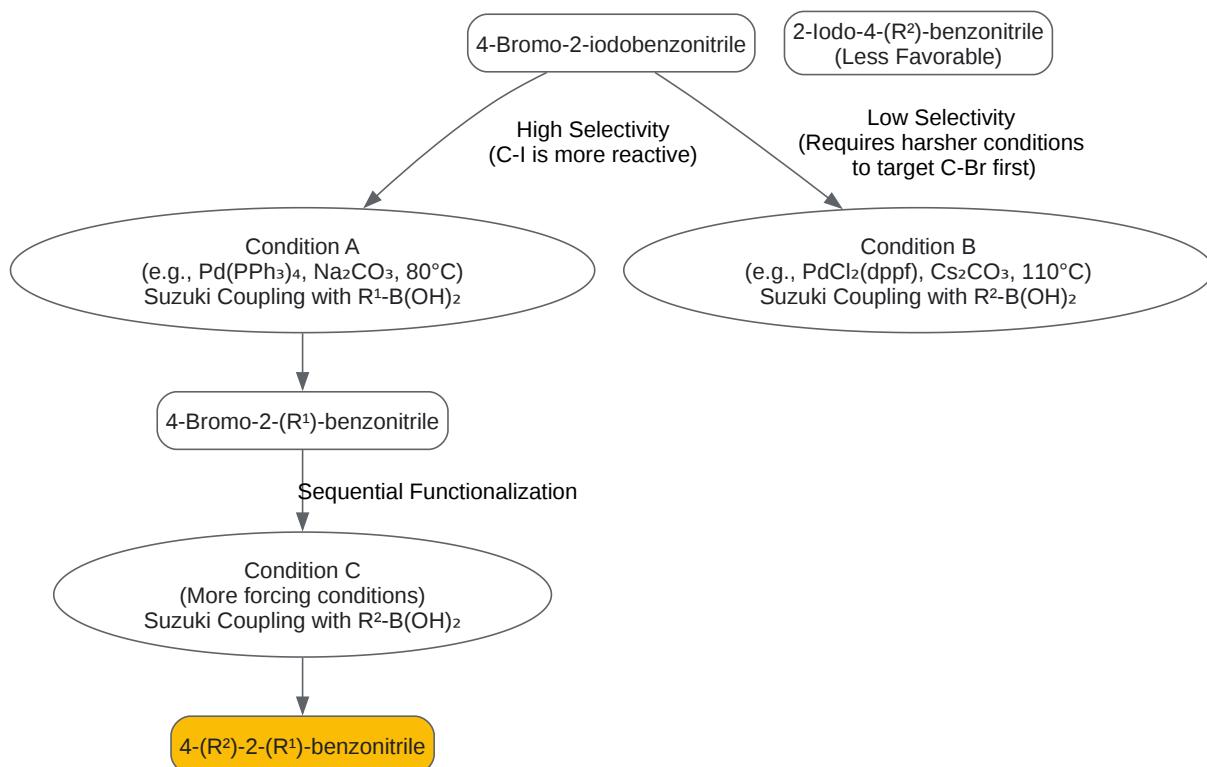
- $^1\text{H}$  NMR: The proton NMR spectrum would display signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm). Due to the substitution pattern, three distinct signals corresponding to the aromatic protons would be expected, with coupling constants indicating their ortho, meta, and para relationships.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show seven distinct signals: six for the aromatic carbons (two of which are directly attached to the halogens and one to the nitrile group) and one for the nitrile carbon itself (typically  $\delta$  115-120 ppm).[9][10]
- Infrared (IR) Spectroscopy: A sharp, strong absorption band in the range of 2220-2240  $\text{cm}^{-1}$  is a key diagnostic feature, confirming the presence of the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration. [10]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) corresponding to the compound's molecular weight. A characteristic isotopic pattern would be observed due to the presence of both bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) and iodine ( $^{127}\text{I}$ , monoisotopic).[11]

## Chemical Reactivity and Synthetic Utility

The synthetic power of **4-Bromo-2-iodobenzonitrile** lies in the differential reactivity of its C-I and C-Br bonds, which allows for programmed, sequential cross-coupling reactions.

## Principle of Site-Selectivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength and reactivity follow the general trend: C-I > C-Br > C-Cl.<sup>[1][2]</sup> This reactivity hierarchy is the key to selectivity. By carefully controlling reaction conditions (catalyst, temperature, and reaction time), one can selectively functionalize the more reactive C-I bond while leaving the C-Br bond intact for a subsequent, different coupling reaction.

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Caption: Site-selective functionalization pathways for **4-Bromo-2-iodobenzonitrile**.

## Representative Experimental Protocol: Selective Suzuki Coupling

This protocol describes a general method for the selective coupling at the C-I position.

- **Setup:** To an oven-dried Schlenk tube, add **4-Bromo-2-iodobenzonitrile** (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (2-5 mol%), and a base like  $\text{Na}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$  (2.0-3.0 eq.).
- **Solvent Addition:** Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
- **Reaction:** Heat the reaction mixture with stirring at a controlled temperature (e.g., 80-90 °C) and monitor its progress by TLC or GC-MS.
- **Workup:** Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated.
- **Purification:** The crude material is purified via column chromatography to isolate the 4-bromo-2-substituted benzonitrile product.

## Applications in Drug Discovery and Materials Science

The ability to build complex molecules in a controlled manner makes **4-Bromo-2-iodobenzonitrile** a valuable precursor in several high-tech fields.

- **Pharmaceutical Synthesis:** This intermediate is used in the synthesis of biologically active compounds. The benzonitrile moiety is present in numerous approved drugs, and the ability to introduce two different substituents via cross-coupling enables the rapid generation of diverse compound libraries for screening. It is particularly useful for developing kinase inhibitors and agents targeting the central nervous system (CNS).[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Materials Science:** In the field of organic electronics, highly conjugated molecules are required for applications such as Organic Light-Emitting Diodes (OLEDs). Sequential cross-coupling reactions using this building block allow for the precise construction of complex conjugated systems essential for developing new OLED materials with improved efficiency and longevity.[\[12\]](#)[\[13\]](#)
- **Agrochemicals:** The strategic placement of different functional groups is key to developing new herbicides, pesticides, and fungicides with enhanced bioactivity and selectivity.[\[1\]](#)[\[2\]](#)

## Safety and Handling

**4-Bromo-2-iodobenzonitrile** is classified as an irritant.[\[5\]](#) Standard laboratory safety precautions should be followed:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.[\[15\]](#)

## Conclusion

**4-Bromo-2-iodobenzonitrile** is more than just a chemical reagent; it is a strategic tool for molecular construction. Its trifunctional nature, governed by the principle of differential halogen reactivity, provides an elegant and efficient platform for sequential synthesis. For researchers and scientists in drug discovery and materials science, mastering the reactivity of this intermediate opens the door to creating novel and complex molecules that can address significant challenges in medicine and technology.

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- To cite this document: BenchChem. [4-Bromo-2-iodobenzonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1529168#4-bromo-2-iodobenzonitrile-molecular-weight-and-formula>

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